molecular formula C13H16ClN3O2 B6343815 3-(4-Methoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (HCl) CAS No. 1706458-16-3

3-(4-Methoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (HCl)

Cat. No. B6343815
CAS RN: 1706458-16-3
M. Wt: 281.74 g/mol
InChI Key: NJSPKTLDXZVCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (HCl) is an organic compound that has been studied extensively due to its potential applications in various scientific fields. It is an oxadiazole derivative that is synthesized from 4-methoxyphenol and pyrrolidine, and its hydrochloride salt is used for its stability. This compound has been studied for its potential applications in medicine, biochemistry, and physiology.

Scientific Research Applications

3-(4-Methoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (3-(4-Methoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (HCl)) has been studied extensively for its potential applications in various scientific fields. It has been used in medicinal chemistry for the development of novel drugs, as well as in biochemistry and physiology for the study of various biochemical and physiological processes. Additionally, this compound has been studied for its potential applications in organic synthesis, as it can be used as a starting material for the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action of 3-(4-methoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (3-(4-Methoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (HCl)) is not yet fully understood. However, it is believed that this compound may act as a ligand for certain proteins and enzymes, which could potentially lead to the modulation of certain biochemical and physiological processes. Additionally, this compound may also act as an inhibitor of certain enzymes, which could lead to the inhibition of certain biochemical pathways.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of 3-(4-methoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (3-(4-Methoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (HCl)) have not yet been fully elucidated. However, this compound has been studied for its potential applications in medicine, biochemistry, and physiology. In particular, it has been studied for its potential to modulate certain biochemical pathways and to inhibit certain enzymes, which could potentially lead to a variety of effects on the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-methoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (3-(4-Methoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (HCl)) in laboratory experiments is its stability. The hydrochloride salt of this compound is relatively stable, which makes it easier to work with in lab experiments. Additionally, this compound is relatively easy to synthesize, which makes it a convenient starting material for organic synthesis. However, one of the main limitations of using this compound in laboratory experiments is its potential toxicity, as it has not yet been fully investigated for its potential toxicity.

Future Directions

There are numerous potential future directions for the study of 3-(4-methoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (3-(4-Methoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (HCl)). Firstly, further research could be conducted to investigate its potential toxicity. Additionally, further research could be conducted to investigate its potential applications in medicine, biochemistry, and physiology. Moreover, further research could be conducted to investigate its potential to modulate certain biochemical pathways and to inhibit certain enzymes. Lastly, further research could be conducted to investigate its potential to be used as a starting material for the synthesis of other compounds.

Synthesis Methods

The synthesis of 3-(4-methoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (3-(4-Methoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (HCl)) is a multi-step process that involves the reaction of 4-methoxyphenol and pyrrolidine. Firstly, 4-methoxyphenol is reacted with pyrrolidine to produce an intermediate compound, 3-(4-methoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole. This intermediate compound is then reacted with hydrochloric acid to produce the final product, 3-(4-methoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (3-(4-Methoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (HCl)).

properties

IUPAC Name

3-(4-methoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2.ClH/c1-17-10-6-4-9(5-7-10)12-15-13(18-16-12)11-3-2-8-14-11;/h4-7,11,14H,2-3,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSPKTLDXZVCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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